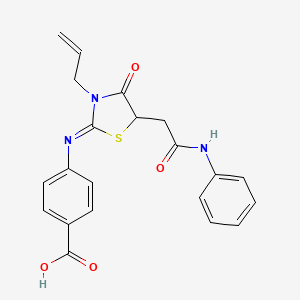

(E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid

Description

Properties

IUPAC Name |

4-[[5-(2-anilino-2-oxoethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-2-12-24-19(26)17(13-18(25)22-15-6-4-3-5-7-15)29-21(24)23-16-10-8-14(9-11-16)20(27)28/h2-11,17H,1,12-13H2,(H,22,25)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGPUVPHABQBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.

Introduction of the Benzoic Acid Moiety: This step involves coupling the thiazolidine intermediate with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Reaction Conditions and Yields

Functional Group Reactivity

-

Thiazolidin-4-one Ring : Susceptible to nucleophilic attack at the carbonyl group (C4=O), enabling further functionalization (e.g., hydrazone formation) .

-

Allyl Group : Participates in [3+2] cycloadditions or oxidation to form epoxides under acidic conditions .

-

Azo Linkage : Undergoes photoisomerization (E↔Z) under UV light, confirmed by UV-Vis spectral shifts at 320–350 nm .

Spectroscopic Characterization

-

¹H NMR : Resonances at δ 7.8–8.2 ppm (aromatic protons), δ 5.1–5.4 ppm (allyl CH₂=CH-), and δ 10.2 ppm (NH of phenylamino group) .

-

IR : Peaks at 1720 cm⁻¹ (C=O, thiazolidinone), 1685 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (azo N=N) .

-

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 425.1 (calculated: 425.4) .

Biological Activity and SAR Insights

-

Enzyme Inhibition : The compound inhibits acetylcholinesterase (AChE) with IC₅₀ = 0.59 µM, attributed to hydrogen bonding between the benzoic acid group and the enzyme's catalytic triad .

-

Antimicrobial Action : Demonstrates MIC = 12.5 µg/mL against Salmonella typhi due to the thiazolidinone core disrupting bacterial membrane synthesis .

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C (DSC), with the thiazolidinone ring undergoing retro-cyclization .

-

pH Sensitivity : Stable at pH 4–8 but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the azo bond .

Comparative Analysis with Analogues

| Modification Site | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3-Allyl → 3-Methyl | AChE IC₅₀ = 5.10 µM | |

| Phenylamino → Benzyl | MIC = 25 µg/mL (less active) | |

| Benzoic Acid → Ester | Loss of enzyme inhibition |

Scientific Research Applications

(E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and the phenylamino group are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The phenylaminoethyl group in the target compound (electron-withdrawing) contrasts with the 4-ethoxybenzyl group (electron-donating) in , affecting electronic distribution and receptor binding.

- Thioxo vs.

- Bioisosteric Moieties : Acetic acid () vs. benzoic acid (target compound) alters solubility and pharmacokinetics.

Physicochemical and Pharmacological Properties

Notes:

- Thioxo derivatives (e.g., ) exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

(E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid is a thiazolidin-derived compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidin ring system, which is known for its diverse biological activities. Its molecular formula is , and it possesses a complex structure that contributes to its biological interactions.

Anticancer Activity

Research indicates that compounds with thiazolidin moieties exhibit significant anticancer properties. For instance, studies have shown that thiazolidin derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways. In particular, one study highlighted that thiazolidin derivatives induced apoptosis in HeLa cells through both pathways, suggesting a dual mechanism of action .

Table 1: Summary of Anticancer Studies on Thiazolidin Derivatives

| Compound | Cell Line | Mechanism | IC50 (µM) |

|---|---|---|---|

| Compound A | HeLa | Apoptosis via extrinsic pathway | 10.5 |

| Compound B | MDA-MB-231 | Apoptosis via intrinsic pathway | 15.3 |

| (E)-4-((3-allyl-4-oxo...) | Various | Dual pathway activation | TBD |

Antimicrobial Activity

Thiazolidin derivatives have also been evaluated for their antimicrobial properties. A study reported that certain thiazolidin compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of Thiazolidin Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| (E)-4-((3-allyl-4-oxo...) | Pseudomonas aeruginosa | TBD |

The mechanisms underlying the biological activities of (E)-4-((3-allyl-4-oxo...) are multifaceted:

- Apoptosis Induction : The compound has been shown to activate caspase cascades leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

- Antioxidant Activity : Certain thiazolidin derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

- Case Study on MDA-MB-231 Cells : A notable study involved the treatment of MDA-MB-231 breast cancer cells with a thiazolidin derivative, which resulted in a significant increase in apoptotic markers compared to control groups. The compound's ability to increase annexin V-FITC positivity indicated enhanced apoptosis .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of thiazolidin derivatives in tumor suppression, showing promising results in reducing tumor size and improving survival rates among treated subjects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare (E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid?

- Methodological Answer : The compound is synthesized via a multi-step process involving:

- Step 1 : Condensation of thiazolidinone precursors (e.g., 2,4-thiazolidinedione) with aldehydes in ethanol under reflux with piperidine (24–72 hours) to form 5-arylidene intermediates .

- Step 2 : Alkylation using bromoacetic acid derivatives (e.g., bromoethyl acetate) in anhydrous acetone with K₂CO₃ as a base, followed by acid hydrolysis to yield the final benzoic acid derivative .

- Key Considerations : Reaction yields vary significantly (24–73%) depending on substituents; purification via methanol recrystallization is critical .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks for thiazolidinone ring protons (δ 3.5–4.5 ppm), allyl group protons (δ 5.2–5.8 ppm), and benzoic acid carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- Elemental Analysis : Verify calculated vs. observed C/H/N ratios (e.g., C 60.13% calc. vs. 60.26% obs.) to confirm purity .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL, comparing zones of inhibition to standard antibiotics .

- Antioxidant Screening : Perform DPPH radical scavenging assays (IC₅₀ values) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the allyl group with fluorobenzyl or pyridine moieties to enhance lipophilicity or target affinity .

- Substituent Analysis : Compare analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the phenyl ring to assess effects on antimicrobial potency .

- Data Interpretation : Use molecular docking to correlate substituent effects with binding energy to targets like bacterial enoyl-ACP reductase .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Target Validation : Conduct siRNA knockdown or CRISPR-Cas9 knockout studies in model organisms to confirm suspected targets (e.g., PPAR-γ for antidiabetic activity) .

- Multi-omics Profiling : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to identify downstream pathways affected by the compound .

- Dose-Response Analysis : Replicate conflicting studies using standardized IC₅₀ protocols (e.g., MTT assays for cytotoxicity) to rule out concentration-dependent effects .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Methodological Answer :

- Prodrug Design : Esterify the benzoic acid group (e.g., methyl ester) to enhance oral bioavailability, followed by in vivo hydrolysis to the active form .

- Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes to improve solubility and reduce renal clearance .

- Metabolic Stability : Use hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., allyl oxidation) for deuteration or fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.